Norgesterone
概要
説明
テストステロンおよび19-ノルテストステロンの誘導体であり、アンドロゲン効果のないプロゲステロン活性で知られています . ノルゲストレルは1962年に初めて記載され、エチニルエストラジオールとの組み合わせでベスタリンというブランド名で販売されました .
2. 製法
合成ルートと反応条件: ノルゲストレルは、テストステロンまたは19-ノルテストステロンから始まる一連の化学反応によって合成されます。主なステップには、17α位へのビニル基の導入と、炭素5と10の間の二重結合の形成が含まれます。反応条件には通常、強い塩基と特定の触媒の使用が含まれ、所望の変換を実現します。
工業生産方法: ノルゲストレルの工業生産には、高収率と純度を確保するために最適化された反応条件を使用した大規模な化学合成が含まれます。このプロセスには、再結晶化やクロマトグラフィーなどの複数の精製ステップが含まれており、最終製品が単離されます。
準備方法
Synthetic Routes and Reaction Conditions: Norgesterone is synthesized through a series of chemical reactions starting from testosterone or 19-nortestosterone. The key steps involve the introduction of a vinyl group at the 17α position and the formation of a double bond between carbons 5 and 10. The reaction conditions typically involve the use of strong bases and specific catalysts to achieve the desired transformations.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps such as recrystallization and chromatography to isolate the final product.
化学反応の分析
反応の種類: ノルゲストレルは、以下を含むさまざまな化学反応を起こします。
酸化: ヒドロキシル基をケトンに変換すること。
還元: 二重結合を単結合に還元すること。
置換: 官能基を他の置換基に置き換えること。
一般的な試薬と条件:
酸化: 酸性条件下で三酸化クロム(CrO3)または過マンガン酸カリウム(KMnO4)などの試薬。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの試薬。
置換: 特定の条件下でハロゲン(Cl2、Br2)またはアルキル化剤などの試薬。
主な生成物: これらの反応から生成される主な生成物には、官能基が修飾されたノルゲストレルのさまざまな誘導体が含まれます。これらは、さらなる化学変換に使用したり、医薬品合成の途中段階として使用したりできます。
4. 科学研究への応用
ノルゲストレルは、さまざまな分野での応用について広く研究されています。
化学: 他のステロイド化合物の合成の出発物質として使用されます。
生物学: ホルモン受容体や細胞経路への影響について研究されています。
医学: 以前はエチニルエストラジオールとの組み合わせで避妊薬に使用され、妊娠を予防していました.
工業: 合成ホルモンや関連する医薬品の製造に使用されます。
科学的研究の応用
Norgesterone has been extensively studied for its applications in various fields:
Chemistry: Used as a starting material for the synthesis of other steroidal compounds.
Biology: Studied for its effects on hormone receptors and cellular pathways.
Medicine: Formerly used in combination with ethinylestradiol in birth control pills to prevent pregnancy.
Industry: Utilized in the production of synthetic hormones and related pharmaceuticals.
作用機序
ノルゲストレルは、プロゲステロンなどのプロゲステロンの生物学的標的であるプロゲステロン受容体に結合することで効果を発揮します。この結合は受容体を活性化し、遺伝子発現と細胞機能の変化につながります。 ノルゲストレルはアンドロゲン活性を欠いている点でユニークであり、選択的なプロゲステロンとなっています .
類似化合物:
ノレチステロン: 類似のプロゲステロン活性を持つ別の合成プロゲステロンですが、アンドロゲン効果もあります.
ノルゲストレル: 経口避妊薬としてエチニルエストラジオールとの組み合わせで使用される合成プロゲステロン.
ジエノゲスト: ノレチンドロンと構造的に類似していますが、官能基と活性が異なります.
ノルゲストレルの独自性: ノルゲストレルは、アンドロゲン効果のない選択的なプロゲステロン活性を持つ点でユニークであり、アンドロゲン活性が望ましくない特定の医療用途に適しています .
類似化合物との比較
Norethisterone: Another synthetic progestin with similar progestogenic activity but with some androgenic effects.
Norgestrel: A synthetic progestin used in combination with ethinyl estradiol for oral contraception.
Dienogest: Structurally similar to norethindrone but with different functional groups and activity.
Uniqueness of Norgesterone: this compound is unique due to its selective progestogenic activity without androgenic effects, making it suitable for specific medical applications where androgenic activity is undesirable .
生物活性
Norgesterone, also known as norethisterone, is a synthetic progestin widely used in hormonal contraceptives and hormone replacement therapies. Its biological activity is primarily attributed to its interaction with progesterone receptors, but it also exhibits some androgenic and estrogenic properties. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, clinical applications, and associated case studies.
This compound acts as an agonist of the progesterone receptor (PR), which mediates its progestational effects. It binds to PR with a moderate affinity, leading to changes in gene expression that promote endometrial stabilization and inhibit ovulation. Additionally, this compound has been shown to interact with androgen receptors (AR) and estrogen receptors (ER), albeit with significantly lower potency compared to natural hormones.
Binding Affinity
The binding affinities of this compound to various hormone receptors are summarized in the following table:
Receptor | Binding Affinity | Relative Activity |
---|---|---|
Progesterone Receptor (PR) | Moderate | 5-8 times weaker than reference progestins |
Androgen Receptor (AR) | Low (3.2%) | 3.2% of dihydrotestosterone (DHT) |
Estrogen Receptor (ER) | None | No significant activity |
Glucocorticoid Receptor (GR) | Very low (<1%) | Minimal activity |
Pharmacokinetics
This compound is extensively metabolized in the liver, primarily through reductions in its A-ring by enzymes such as 3α- and 3β-hydroxysteroid dehydrogenase, as well as 5α- and 5β-reductase. The metabolites formed include both active and inactive forms, with the 5α-reduced metabolites retaining some biological activity while the 5β-reduced forms are generally inactive .
Clinical Applications
This compound is used for various medical purposes:
- Contraception: It is a key component in many oral contraceptive pills.
- Menstrual Regulation: Used to treat conditions like dysfunctional uterine bleeding (DUB).
- Hormone Replacement Therapy: Helps prevent endometrial hyperplasia in postmenopausal women when combined with estrogen.
Efficacy in Contraception
A study involving 6,806 women using this compound combined with ethinyl estradiol demonstrated a pregnancy rate of only 0.19 per 100 woman-years, indicating high efficacy . Additionally, cycle control was reported to be excellent with minimal adverse effects.
Case Studies
-
Thromboembolic Risk Assessment:
A large cohort study compared the thromboembolic risks associated with this compound versus levonorgestrel. The findings indicated no significant increase in venous thromboembolism risk for users of this compound compared to those using levonorgestrel . -
Hepatic Injury Case Report:
A rare case of norethisterone-induced hepatitis was reported in a 62-year-old woman who experienced elevated liver transaminases while on the medication. After discontinuation, her liver function tests normalized within two weeks, highlighting the importance of monitoring liver function during treatment .
Research Findings
Recent studies have further elucidated the biological activity of this compound:
- Comparative Efficacy: A study comparing this compound to medroxyprogesterone for managing DUB found that this compound was more effective in reducing menstrual blood loss .
- Hormonal Properties: Research indicates that this compound has very weak androgenic and estrogenic activities compared to its metabolites, which can exhibit varying degrees of hormonal activity depending on their structure .
特性
IUPAC Name |
(8R,9S,13S,14S,17R)-17-ethenyl-17-hydroxy-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h3,16-18,22H,1,4-12H2,2H3/t16-,17-,18+,19+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVUHOBTCWJYNQ-SLHNCBLASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C=C)O)CCC4=C3CCC(=O)C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C=C)O)CCC4=C3CCC(=O)C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60159482 | |
Record name | Norgesterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60159482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13563-60-5 | |
Record name | Norgesterone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13563-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norgesterone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013563605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Norgesterone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72160 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Norgesterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60159482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NORGESTERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YFS274763Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。